4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
Description
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 2,3,6-trichlorobenzyl ether substituent at the 3-position.
Properties
IUPAC Name |
4-methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-13-5-2-9(7-19)6-14(13)21-8-10-11(16)3-4-12(17)15(10)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQUBSSGMDWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC(=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-3-hydroxybenzaldehyde (Isovanillin)
Isovanillin serves as the foundational building block. Industrial production typically employs:
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Partial demethylation of vanillin : Using hydrobromic acid (HBr) in acetic acid at 100–120°C for 4–6 hours, achieving ~85% yield.
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Biocatalytic routes : Enzymatic oxidation of isoeugenol by Pseudomonas putida strains, though scalability remains a challenge.
Table 1: Comparative Analysis of Isovanillin Synthesis Methods
Synthesis of 2,3,6-Trichlorobenzyl Bromide
This intermediate is critical for introducing the trichlorinated benzyl group. Two pathways dominate:
Pathway A: Sequential Chlorination-Bromination
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Chlorination of toluene derivatives :
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Bromination :
Table 2: Chlorination-Bromination Performance Metrics
| Step | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Friedel-Crafts chlorination | Cl₂/AlCl₃, 40°C, 6h | 78 | 92 |
| Radical chlorination | Cl₂/UV, 60°C, 12h | 65 | 88 |
| Bromination | NBS/AIBN/CCl₄, 70°C, 8h | 81 | 95 |
Pathway B: Direct Trichlorination of Benzyl Alcohol
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Iron(III)-catalyzed chlorination : Using FeCl₃ and Cl₂ in DCM at 25°C for 24h, though regioselectivity for 2,3,6-substitution remains suboptimal (≤55%).
Etherification Strategies
Williamson Ether Synthesis
The most widely reported method involves reacting isovanillin with 2,3,6-trichlorobenzyl bromide under basic conditions:
Procedure :
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Dissolve isovanillin (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.
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Add 2,3,6-trichlorobenzyl bromide (1.2 equiv) dropwise at 25°C.
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Heat to 80°C for 12h under N₂.
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Quench with ice-water, extract with EtOAc, and purify via column chromatography (hexane:EtOAc = 4:1).
Table 3: Optimization of Etherification Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 74 |
| Cs₂CO₃ | DMSO | 90 | 10 | 68 |
| NaOH | Acetone | 60 | 18 | 52 |
Key findings:
Mitsunobu Reaction
An alternative for acid-sensitive substrates:
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Combine isovanillin, 2,3,6-trichlorobenzyl alcohol (1.1 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.
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Stir at 25°C for 24h.
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Isolate product via filtration and recrystallization (ethanol/water).
Advantages :
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Avoids pre-forming benzyl halides.
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Yield : 69% (lower than Williamson due to stoichiometric reagent costs).
Analytical Characterization
Critical spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid.
Reduction: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde as an anticancer agent. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in breast and colon cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against specific bacterial strains, making it a candidate for further development into antimicrobial agents . The mechanism of action appears to involve disruption of bacterial cell membranes.
Neuroprotective Effects
Recent investigations have suggested that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter levels could offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, this compound is utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers containing this benzaldehyde derivative exhibit improved resistance to thermal degradation compared to conventional polymers .
Nanocomposites
The compound has been explored in the development of nanocomposites for various applications, including electronics and catalysis. Its unique chemical structure allows for the functionalization of nanomaterials, which can improve their performance in electronic devices and catalytic processes .
Environmental Studies
Pesticide Development
this compound has shown promise in the field of agrochemicals as a potential precursor for developing new pesticides. Its structural characteristics suggest that it could be modified to enhance efficacy against pests while minimizing environmental impact .
Pollutant Detection
Furthermore, this compound can be utilized in the detection of environmental pollutants. Its chemical reactivity allows it to form stable complexes with certain heavy metals, enabling its use as a sensor for monitoring environmental contamination .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactions: The aldehyde group can act as an electrophile, participating in various nucleophilic addition reactions.
Comparison with Similar Compounds
Substituted Benzaldehydes with Halogenated Aromatic Groups
Compounds with halogenated aromatic substituents exhibit distinct electronic and steric effects:
- 4-Methoxy-3-(2,3,5,6-tetrafluorophenoxymethyl)benzaldehyde (EN300-227649): Replaces the trichlorophenyl group with a tetrafluorophenoxymethyl moiety.
- 4-Methoxy-3-(3-nitrophenoxymethyl)benzaldehyde (EN300-228935): The nitro group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This contrasts with the trichlorophenyl group, which offers moderate electron withdrawal .
Key Differences:
| Property | Trichlorophenyl Derivative | Tetrafluoro Derivative | Nitro Derivative |
|---|---|---|---|
| Electronic Effect | Moderate EW | Strong EW | Strong EW |
| Metabolic Stability | Moderate | High | Low |
| Synthetic Accessibility | Moderate (via SNAr) | Challenging | Moderate |
Benzaldehydes with Alkoxy and Heterocyclic Substituents
Compounds with alkoxy or heterocyclic groups highlight the role of substituent polarity and hydrogen bonding:
- 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde :
Synthesis Comparison:
- The trichlorophenyl derivative likely requires Ullmann coupling or nucleophilic aromatic substitution (SNAr) for the benzyl ether linkage, similar to the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (), which uses 3,4-dihydroxybenzaldehyde and methyl chlorodifluoroacetate under basic conditions.
- In contrast, morpholine-containing derivatives () employ alkylation of phenolic intermediates with morpholinopropyl chloride, a strategy adaptable to the target compound’s synthesis.
Benzaldehydes with Aliphatic or Acetylenic Chains
Aliphatic or unsaturated chains alter lipophilicity and conformational flexibility:
- 4-Methoxy-3-(3-methylbut-2-enyl)benzaldehyde ():
- The prenyl group increases lipophilicity (Log P ~3.5), favoring membrane penetration in antimicrobial applications.
Biological Activity Insights:
- Compounds like 4-methoxy-3-(methoxymethyl)phenol () demonstrate anti-inflammatory activity, suggesting that methoxy-substituted benzaldehydes may share similar bioactivity. The trichlorophenyl group’s bulkiness, however, could hinder binding to certain enzymes compared to smaller substituents.
Triazine-Linked Benzaldehydes
Triazine derivatives () exemplify hybrid structures with extended conjugation:
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k): The triazine core enables π-π stacking and hydrogen bonding, useful in materials science. The trichlorophenyl derivative’s planar aromatic system may offer comparable stacking interactions but lacks the triazine’s versatility.
Biological Activity
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, a chlorinated phenolic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects on various biological systems.
- Molecular Formula : C15H11Cl3O3
- Molecular Weight : 345.61 g/mol
- CAS Registry Number : 938271-23-9
The compound is characterized by a methoxy group and a trichlorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related methoxybenzoyl derivatives have shown that they inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds bind to the colchicine site on tubulin, effectively disrupting microtubule dynamics essential for cell division .
Case Study: SMART Compounds
A study evaluating a series of SMART compounds (4-substituted methoxybenzoyl-aryl-thiazoles) demonstrated their ability to overcome multidrug resistance in cancer cells. The compounds exhibited IC50 values in the subnanomolar range against various cancer cell lines, suggesting potent cytotoxic effects comparable to established antitumor agents .
Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
The cytotoxic effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : It disrupts the cell cycle at the G2/M phase, preventing mitosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, further contributing to cell death .
Data Table: Biological Activities Summary
In Vivo Studies
In vivo studies have shown that related compounds can effectively reduce tumor size in xenograft models without significant toxicity. For example, treatments with SMART compounds resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence and position of substituents on the benzaldehyde ring significantly influence biological activity. Specifically:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Chlorine Atoms : Increase biological potency through enhanced interactions with target proteins.
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde?
The compound can be synthesized via condensation reactions between substituted benzaldehydes and chlorinated aromatic alcohols. For example:
- Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde in ethanol under reflux with glacial acetic acid as a catalyst .
- Step 2 : Purify the product via vacuum filtration and washing with methanol/water. Typical yields range from 85–95% under optimized conditions .
- Key variables : Solvent choice (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (acetic acid vs. DIPEA) significantly affect reaction efficiency .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Resolve single-crystal structures to confirm bond lengths (e.g., C–C = 0.005 Å) and dihedral angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ ~3.8 ppm, aldehyde protons at δ ~10.7 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of methoxy and trichlorophenyl substitutions?
- Temperature : Higher temperatures (>80°C) favor para-substitution due to increased kinetic control, while lower temperatures (<40°C) promote meta-substitution via thermodynamic stabilization .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) enhance electrophilic aromatic substitution, whereas base catalysts (e.g., DIPEA) favor nucleophilic attack on chlorinated intermediates .
- Data contradiction : Conflicting reports on optimal solvent polarity (ethanol vs. dichloromethane) suggest solvent-dependent steric effects for bulky substituents .
Q. What strategies resolve discrepancies in reported bioactivity data for derivatives of this compound?
- Case study : Schiff base derivatives (e.g., triazolo[4,3-a]pyridines) show variable antimicrobial activity (MIC: 2–128 µg/mL) depending on:
- Substituent position : Ortho-chlorine groups enhance lipid membrane penetration .
- Assay conditions : Variations in bacterial strain (Gram+ vs. Gram−) and culture media (pH, nutrient composition) affect results .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Optimize transition states for methoxy group migration (activation energy: ~25 kcal/mol) .
- Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .
- Limitations : Overestimation of steric hindrance in trichlorophenyl groups requires empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
